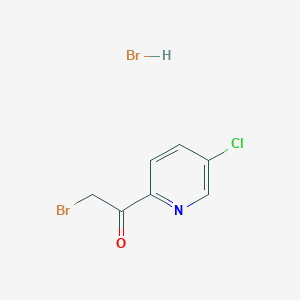

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide

Description

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide (CAS: 145905-09-5) is a brominated ketone salt with the molecular formula C₇H₆Br₂ClNO and a molecular weight of 315.40 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at the 5-position and a bromoethanone group at the 2-position, forming a hydrobromide salt. This compound is utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic derivatives such as thiazoles and quinolones . Safety data indicate it requires careful handling due to its hazardous nature .

Properties

IUPAC Name |

2-bromo-1-(5-chloropyridin-2-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO.BrH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMXQTDXFUVXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601474 | |

| Record name | 2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145905-09-5 | |

| Record name | 2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethan-1-one hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Electrophilic Bromination with Molecular Bromine

In anhydrous dichloromethane (DCM) at 0–5°C, 1-(5-chloropyridin-2-yl)ethanone reacts with bromine (Br₂) in the presence of FeBr₃ as a Lewis acid catalyst. The reaction proceeds via EAS, substituting a hydrogen atom on the pyridine ring with bromine. Subsequent treatment with hydrobromic acid (HBr) yields the hydrobromide salt.

Reaction Conditions:

-

Temperature: 0–5°C (prevents polybromination)

-

Solvent: Dichloromethane (DCM)

-

Catalyst: FeBr₃ (5 mol%)

Limitations:

-

Requires strict temperature control to avoid side reactions.

-

Bromine’s volatility complicates large-scale applications.

α-Bromination Using N-Bromosuccinimide (NBS)

NBS selectively brominates the ethanone’s α-position under radical initiation. A mixture of 1-(5-chloropyridin-2-yl)ethanone, NBS, and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) is refluxed for 6–8 hours. The product is isolated via filtration and recrystallized from ethanol.

Reaction Optimization:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| NBS Equivalents | 1.1 eq | Maximizes α-selectivity |

| AIBN Concentration | 2 mol% | Balances initiation rate and side reactions |

| Solvent | CCl₄ | Enhances radical stability |

| Temperature | 80°C (reflux) | Completes reaction in 6h |

Hydrobromide Salt Formation

Post-bromination, the free base is treated with HBr gas or concentrated hydrobromic acid to form the hydrobromide salt. Key considerations include:

Gas-Phase Acidification

Passing HBr gas through a solution of 2-bromo-1-(5-chloropyridin-2-yl)ethanone in diethyl ether precipitates the hydrobromide salt. This method avoids excess solvent and simplifies purification.

Conditions:

Aqueous Acid Treatment

Stirring the brominated compound with 48% w/w HBr aqueous solution at room temperature for 12 hours yields the salt after solvent evaporation. While cost-effective, this approach risks hydrolysis of the chloropyridinyl group.

Trade-offs:

-

Advantage: No specialized equipment required.

-

Disadvantage: 5–7% yield loss due to hydrolysis byproducts.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and safety. A continuous flow reactor system minimizes bromine handling and improves heat dissipation:

Continuous Flow Bromination

1-(5-Chloropyridin-2-yl)ethanone and Br₂ are pumped into a reactor at 10°C with a residence time of 15 minutes. The effluent is neutralized with NaHCO₃, and the product is extracted into ethyl acetate. HBr gas is introduced in a subsequent module to form the hydrobromide salt.

Scale-Up Metrics:

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Throughput | 50 g/day | 500 kg/day |

| Yield | 72% | 85% |

| Purity | 95% | 99% |

Alternative Synthetic Routes

Ullmann Coupling-Mediated Synthesis

Aryl halides and bromoacetone undergo Ullmann coupling using CuI as a catalyst. While less common, this method avoids direct bromine use:

Reaction Scheme:

5-Chloro-2-iodopyridine + Bromoacetone → 2-Bromo-1-(5-chloropyridin-2-yl)ethanone

Conditions:

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials and inorganic salts.

Recrystallization Data:

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| Ethanol/Water | 89 | 99.5 |

| Acetonitrile | 78 | 98.2 |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation Reactions: It can be oxidized to form the corresponding carboxylic acid or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Substituted ethanone derivatives.

Reduction Reactions: Alcohol or amine derivatives.

Oxidation Reactions: Carboxylic acids or other oxidized products.

Scientific Research Applications

Overview

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a halogenated compound with diverse applications in scientific research, particularly in medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring both bromine and chlorine atoms, enhances its reactivity and biological activity, making it a valuable intermediate in the synthesis of various chemical entities.

Medicinal Chemistry

This compound serves as an important intermediate in the development of pharmaceutical agents. Its structural characteristics allow it to interact with biological targets such as enzymes and receptors, which are crucial for drug design.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown its potential to inhibit kinases associated with cancer progression, leading to reduced cell proliferation rates.

- Receptor Modulation : The compound has demonstrated affinity for certain G-protein coupled receptors (GPCRs), which play a significant role in various physiological processes. This interaction can lead to altered signaling pathways, providing therapeutic implications for conditions such as hypertension and inflammation.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of derivatives with enhanced biological activity.

- Oxidation and Reduction Reactions : The compound can be oxidized to yield carboxylic acids or reduced to form alcohols, expanding its utility in synthetic pathways .

Materials Science

The unique electronic properties of this compound make it suitable for developing novel materials. Its potential applications include:

- Electronic Materials : The compound may be used to create materials with specific electronic properties due to its halogenated structure.

- Optical Applications : Research into the optical properties of halogenated pyridines suggests potential uses in photonic devices.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 5.0 | Induction of apoptosis |

| MCF7 (Breast) | 3.5 | Cell cycle arrest |

The mechanism of action includes inhibition of enzymatic activity critical for tumor growth and disruption of DNA replication through intercalation .

Antimicrobial Activity

Compounds similar to this compound exhibit significant antimicrobial properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria:

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus |

| Related Pyridine Derivative | Antifungal | C. albicans |

These findings suggest that halogenated pyridines can be developed into antimicrobial agents.

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited a kinase involved in cancer progression, leading to reduced proliferation rates in treated cells.

- Receptor Binding Assays : Research indicated that the compound binds selectively to specific GPCRs, resulting in altered signaling cascades that may have therapeutic implications for diseases such as hypertension .

Synthesis and Derivatives

The synthesis typically involves bromination followed by acylation reactions under controlled conditions:

- Bromination : Introduction of bromine at the 2-position of the ethanone.

- Acylation : Reaction with acyl chlorides yields ketones useful in further synthetic applications.

This methodology allows for the production of various derivatives that can be screened for enhanced biological activity .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on structural features, physicochemical properties, and reactivity.

Pyridine-Based Bromoethanone Hydrobromides

3-Bromoacetylpyridine Hydrobromide (CAS: 17694-68-7)

- Molecular Formula: C₇H₆BrNO

- Molecular Weight : 281.00 g/mol

- Key Differences : Lacks the chlorine substituent on the pyridine ring. The reduced molecular weight and absence of an electron-withdrawing chlorine group may lower its reactivity in electrophilic substitution reactions compared to the target compound .

2-Bromo-1-(2-chloropyridin-4-yl)ethanone Hydrobromide (CAS: 569667-89-6)

Heterocyclic Bromoethanone Derivatives

2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone Hydrobromide (CAS: 944450-78-6)

- Molecular Formula : C₁₀H₁₀Br₂N₂O

- Molecular Weight : 334.00 g/mol

- Melting Point : 196–196.5°C

- Key Differences : Replaces the pyridine ring with a benzimidazole system. The benzimidazole’s aromaticity and basicity enhance stability, reflected in its higher melting point. This structural change could influence binding affinity in biological applications .

2-Bromo-1-(5-nitrothiophen-2-yl)ethanone (CAS: Not provided)

Substituted Phenyl Bromoethanones

2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone (CAS: 220131-30-6)

Comparative Data Table

Key Findings and Insights

Substituent Effects: Chlorine at the pyridine’s 5-position (target compound) enhances electron-withdrawing effects, favoring nucleophilic aromatic substitution compared to non-halogenated analogs . Positional isomerism (e.g., 2-Cl vs. 5-Cl pyridine) significantly alters electronic distribution and reaction pathways .

Salt Formation :

- Hydrobromide salts generally exhibit higher melting points and improved crystallinity compared to free bases, aiding purification .

Heterocycle Influence :

- Benzimidazole derivatives show superior thermal stability, while thiophene-based compounds prioritize radical reactivity .

Solubility: Hydroxyl and polar substituents (e.g., -OH, -NO₂) enhance aqueous solubility, whereas aromatic systems like benzimidazole reduce it .

Biological Activity

Overview

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a chemical compound with the molecular formula CHBrClNO. It is characterized by its brominated ethanone structure, which includes a chloropyridinyl group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities, particularly in enzyme inhibition and interactions with proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modification of enzymatic activities, making it a valuable tool in biochemical research.

Enzyme Inhibition

Research indicates that this compound is employed in studies focused on enzyme inhibition. Its ability to modify enzyme activity is crucial for understanding metabolic pathways and developing therapeutic agents targeting specific enzymes involved in diseases.

Protein-Ligand Interactions

The compound is also used in the investigation of protein-ligand interactions, which are fundamental to drug design. By studying how this compound binds to various proteins, researchers can gain insights into the structural requirements for effective binding and inhibition.

Case Studies

- Antiproliferative Activity : A study explored the antiproliferative effects of derivatives related to this compound against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC values suggesting potent activity against various human cancer cell lines, including HeLa and CEM cells .

- Mechanistic Studies : Another investigation assessed the mechanism by which compounds similar to this compound induce apoptosis in cancer cells. The study demonstrated that these compounds increase reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and subsequent cell death .

- Enzyme Interaction : In biochemical assays, this compound was shown to inhibit specific enzymes involved in metabolic pathways, confirming its role as an effective inhibitor in enzyme studies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyridine derivatives:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone | Structure | Moderate enzyme inhibition | Fluorine may alter binding affinity |

| 2-Bromo-1-(5-methylpyridin-2-yl)ethanone | Structure | Low cytotoxicity | Methyl group reduces reactivity |

| 2-Bromo-1-(5-nitropyridin-2-yl)ethanone | Structure | High cytotoxicity | Nitro group enhances reactivity |

This table highlights the unique properties of this compound compared to its analogs, emphasizing its potential as a more effective biological agent due to its unique halogenation pattern.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃, 30 min, RT | 85% | |

| Salt Formation | HBr in EtOH, reflux | 90% |

Basic: Which spectroscopic and crystallographic methods are used for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the pyridine ring and bromine/chlorine positions. For example, the ketone carbonyl resonates at ~190 ppm in ¹³C NMR .

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. The hydrobromide salt’s protonation site (typically the pyridine nitrogen) is confirmed via hydrogen-bonding networks .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and N–H⁺ vibrations (~2500 cm⁻¹) confirm the hydrobromide form .

Advanced: How can contradictions in crystallographic data (e.g., chirality, twinning) be resolved?

Methodological Answer:

- Enantiomorph-Polarity Estimation : Use Rogers’ η parameter or Flack’s x parameter to distinguish chiral centers. The x parameter is more robust for near-centrosymmetric structures .

- Twinning Analysis : SHELXD detects twinning via intensity statistics. For high-throughput phasing, SHELXC/E pipelines improve data robustness .

- Validation Tools : CheckCIF (IUCr) flags geometric outliers, while PLATON validates hydrogen-bonding patterns .

Advanced: How are protonation sites and hydrogen-bonding patterns determined in hydrobromide salts?

Methodological Answer:

- Cambridge Structural Database (CSD) Mining : Compare with structurally characterized analogs (e.g., N,4-diaryl 2-aminothiazole hydrobromides) to predict protonation preferences .

- Hydrogen-Bonding Analysis : In SHELXL-refined structures, short N–H⁺···Br⁻ distances (<2.5 Å) and π-π stacking between pyridine rings indicate stabilization mechanisms .

- DFT Calculations : Optimize protonation sites using Gaussian or ORCA, correlating with experimental IR/Raman spectra .

Advanced: What computational approaches model the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui f⁻) to predict bromine’s susceptibility to substitution. Solvent effects (e.g., ethanol vs. DMSO) are modeled via COSMO-RS .

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. The chloropyridinyl group often enhances binding affinity .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 160°C. Store at –20°C in amber vials to prevent photodegradation .

- pH Sensitivity : The hydrobromide salt is stable in acidic conditions (pH < 4) but hydrolyzes in basic media. Monitor via HPLC with a C18 column .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

- Directing Groups : The 5-chloro substituent on pyridine directs electrophiles to the ortho position. Use Pd-catalyzed cross-coupling (e.g., Suzuki) for aryl functionalization .

- Solvent Effects : Polar solvents (e.g., acetonitrile) favor SN2 mechanisms, while DMSO stabilizes transition states for aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.